2-hydroxy-3-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound 2-hydroxy-3-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-hydroxy-3-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-3-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLHFGFVHWLQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269294 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-32-0 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and material science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the benzene ring imparts a unique combination of properties that are critical for its application, particularly in drug design and synthesis. The trifluoromethyl group, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

This document moves beyond a simple recitation of data, offering a deep dive into the causality behind these properties and providing detailed, field-proven experimental protocols for their accurate determination. Every protocol is designed as a self-validating system to ensure the generation of robust and reliable data.

Molecular Structure and Its Implications

The foundation of 2-hydroxy-3-(trifluoromethyl)benzoic acid's physicochemical profile lies in its molecular architecture. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, ortho to the carboxylic acid, creates a unique electronic and steric environment that governs its acidity, solubility, and interactions with biological targets.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

To fully comprehend the solid-state properties and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are invaluable for computational modeling and structure-activity relationship (SAR) studies.

-

Crystal Growth:

-

Slow evaporation of a saturated solution of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the most common method.

-

The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The electron density map is calculated from the structure factors, which are derived from the intensities of the diffraction spots.[1]

-

An initial model of the molecule is built into the electron density map and refined to achieve the best fit with the experimental data.

-

Acidity (pKa)

The acidity of 2-hydroxy-3-(trifluoromethyl)benzoic acid is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The pKa is influenced by both the carboxylic acid and the phenolic hydroxyl group.

Theoretical Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also influence the ease of proton donation.

Experimental Determination of pKa

Several robust methods can be employed to determine the pKa values.

This is a high-precision technique for determining pKa values.[2]

Protocol:

-

Prepare a standard solution of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[2]

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[3]

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[2]

Protocol:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant amount of 2-hydroxy-3-(trifluoromethyl)benzoic acid in each buffer solution.

-

Measure the UV-Vis spectrum of each solution.

-

By monitoring the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3][4]

Changes in the chemical shifts of protons near the acidic functional groups upon a change in pH can be used to determine the pKa.[5]

Protocol:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., D₂O).

-

Adjust the pH of the solution by adding small amounts of DCl or NaOD.

-

Acquire ¹H NMR spectra at various pH values.

-

Plot the chemical shift of a specific proton (e.g., the aromatic protons) against the pH. The inflection point of the resulting sigmoid curve will give the pKa.[5]

Solubility

Solubility is a key determinant of a drug candidate's bioavailability. The presence of both polar (hydroxyl, carboxyl) and non-polar (trifluoromethyl, benzene ring) groups in 2-hydroxy-3-(trifluoromethyl)benzoic acid suggests a complex solubility profile.

Theoretical Considerations

The molecule is expected to have limited solubility in water due to the hydrophobic trifluoromethyl group and the aromatic ring.[6] However, its solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups to form more soluble salts. It is anticipated to be more soluble in organic solvents.[6]

Experimental Determination of Solubility

The shake-flask method is the traditional and most reliable method for determining equilibrium solubility.[7]

-

Equilibrium Establishment:

-

Add an excess amount of solid 2-hydroxy-3-(trifluoromethyl)benzoic acid to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid by centrifugation or filtration.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice.

Theoretical Considerations

For a pure crystalline solid, a sharp melting point range is expected.[8] Impurities will typically lead to a depression and broadening of the melting point range.[8][9] Based on structurally similar compounds like 2-(trifluoromethyl)benzoic acid (107-110 °C) and 3-(trifluoromethyl)benzoic acid (104-106 °C), the melting point of 2-hydroxy-3-(trifluoromethyl)benzoic acid is anticipated to be in a similar range.[10]

Experimental Determination of Melting Point

The capillary method is a common and straightforward technique for determining the melting point.[11]

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[11]

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[12]

-

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches, due to hydrogen bonding.[13]

-

O-H Stretch (Phenol): A broad absorption around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions in the 3100-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1680 cm⁻¹ for an aryl carboxylic acid.[13]

-

C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by the coupling between adjacent protons.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

-

Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the downfield region of the spectrum.

Expected ¹⁹F NMR Signals:

-

A singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore is expected to show characteristic absorption bands in the UV region. The exact position and intensity of these bands will be influenced by the hydroxyl and trifluoromethyl substituents.

Data Summary

| Physicochemical Property | Expected Value/Characteristic | Experimental Method(s) |

| Molecular Formula | C₈H₅F₃O₃ | Mass Spectrometry |

| Molecular Weight | 206.12 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| pKa | To be determined experimentally. Expected to be lower than benzoic acid. | Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy |

| Solubility | Poorly soluble in water, soluble in organic solvents, pH-dependent. | Shake-Flask Method |

| Melting Point (°C) | To be determined experimentally. Estimated to be in the 100-120 °C range. | Capillary Method, Differential Scanning Calorimetry (DSC) |

| IR Absorptions (cm⁻¹) | ~3300-2500 (O-H, broad), ~1700-1680 (C=O), ~1350-1100 (C-F) | Infrared Spectroscopy |

| ¹H NMR (ppm) | >10 (-COOH), variable (-OH), 7.0-8.5 (aromatic) | ¹H NMR Spectroscopy |

| ¹³C NMR (ppm) | 165-185 (C=O), 110-160 (aromatic), quartet for C-CF₃ | ¹³C NMR Spectroscopy |

| ¹⁹F NMR (ppm) | Singlet for -CF₃ | ¹⁹F NMR Spectroscopy |

Visualization of Experimental Workflows

pKa Determination Workflow

Caption: Workflow for pKa determination.

Solubility Determination Workflow (Shake-Flask Method)

Caption: Shake-flask solubility workflow.

References

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Zaccone, A., & Scardino, D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3. Retrieved from [Link]

-

ResearchGate. (n.t.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Chemical Innovation. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Retrieved from [Link]

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulm.edu [ulm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. 3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. westlab.com [westlab.com]

- 12. pennwest.edu [pennwest.edu]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-hydroxy-3-(trifluoromethyl)benzoic acid CAS number and structure

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and the strategic rationale for its application in modern research.

Introduction: The Strategic Value of a Fluorinated Salicylate

2-Hydroxy-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)salicylic acid, is a key chemical intermediate. Its structure combines the functionalities of salicylic acid with the unique physicochemical properties imparted by a trifluoromethyl (-CF3) group. The strategic placement of the -CF3 group adjacent to the hydroxyl moiety significantly influences the molecule's electronic properties, acidity, and intermolecular bonding potential.

The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] This makes 2-hydroxy-3-(trifluoromethyl)benzoic acid a valuable building block for synthesizing novel active pharmaceutical ingredients (APIs) and functional materials.[2] This guide will explore its synthesis, properties, and the scientific principles guiding its use.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application.

Chemical Structure

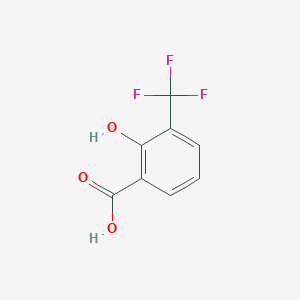

Figure 1: 2D Chemical Structure of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Compound Identifiers and Properties

The key identifiers and computed physicochemical properties are summarized below for quick reference.

| Identifier/Property | Value | Source |

| CAS Number | 251300-32-0 | [3][4] |

| IUPAC Name | 2-hydroxy-3-(trifluoromethyl)benzoic acid | [5] |

| Molecular Formula | C₈H₅F₃O₃ | [3][5] |

| Molecular Weight | 206.12 g/mol | [3] |

| Synonyms | 3-(Trifluoromethyl)salicylic acid, 3-Carboxy-2-hydroxybenzotrifluoride | [4] |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | [5] |

| InChIKey | OLLHFGFVHWLQJO-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 3.4 | [5] |

| Appearance | Yellow solid (as per synthesis) | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid requires precise control of reaction conditions to achieve regioselectivity and high yield. The following protocol is based on established patent literature, demonstrating a robust method for its preparation.[3]

Synthesis Workflow Diagram

The overall workflow involves protection of the hydroxyl group, directed ortho-metalation, carboxylation, and deprotection.

Caption: Synthesis workflow for 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a protected precursor, ensuring high yield and purity.[3]

Materials:

-

2-(methoxymethoxy)-1-(trifluoromethyl)benzene

-

n-Butyllithium (2.5 M solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (gas)

-

Hydrochloric acid (2N and concentrated)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (2N)

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxymethoxy)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Cool the solution to -20°C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) to the solution, ensuring the internal temperature is maintained below 0°C.

-

Expert Insight: n-Butyllithium is a strong base that deprotonates the aromatic ring. The methoxymethyl (MOM) ether acts as a directed metalation group, ensuring lithiation occurs at the ortho position, which is crucial for the desired product isomer.

-

-

Stirring: Stir the reaction mixture for approximately 70 minutes, allowing the temperature to rise to between -5°C and 5°C to ensure complete lithiation.

-

Carboxylation: Cool the resulting brown slurry back down to -20°C. Bubble CO₂ gas through the mixture. The temperature should be kept below -10°C.

-

Expert Insight: The reaction will change color from a brown slurry to a dark purple solution and finally to a yellow solution, indicating the consumption of the lithiated intermediate and formation of the lithium carboxylate salt.

-

-

Quenching and Deprotection: After 10 minutes of CO₂ addition, add 2N HCl (2.0 eq) to the reaction mixture at -20°C. Follow this with the addition of concentrated HCl (to achieve a total of ~5 eq) to facilitate the acidic workup and simultaneous cleavage of the MOM protecting group.

-

Extraction: After stirring for 30 minutes, add MTBE. Extract the organic phase with 2N NaOH and water.

-

Acidification and Isolation: Acidify the aqueous layer with 2N HCl. Extract the product into dichloromethane (2x).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a yellow solid (reported yield: 99%).[3]

The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is not merely an inert substituent; it is a powerful modulator of molecular properties, making it a "group of choice" in modern drug discovery.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond (e.g., on a methyl or ethyl group) with a C-F₃ group can block oxidative metabolism at that site, increasing the drug's half-life and bioavailability.[1]

-

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π ≈ 0.88), which can improve a molecule's ability to cross cellular membranes. This is critical for oral bioavailability and penetration of the blood-brain barrier.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent increases the acidity of nearby protons, such as the phenolic hydroxyl and carboxylic acid groups in the title compound. This can profoundly impact a drug's binding affinity to its target receptor by altering hydrogen bonding capabilities.

-

Bioisosterism: The -CF₃ group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for steric mimicry while fundamentally altering the electronic profile of the molecule.[1]

Conceptual Role in API Synthesis

The compound serves as a versatile scaffold. The carboxylic acid and hydroxyl groups are handles for further chemical modification, such as amidation or esterification, to build more complex molecules.

Caption: Role as a scaffold in synthesizing potential APIs.

Safety, Handling, and Storage

Proper handling of 2-hydroxy-3-(trifluoromethyl)benzoic acid is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[4]

GHS Hazard Classification

| Hazard Code | Description | Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4]

-

Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxy-3-(trifluoromethyl)benzoic acid is a high-value chemical intermediate whose utility is rooted in the strategic combination of a salicylic acid framework and the powerful physicochemical modulation of the trifluoromethyl group. Its robust synthesis and versatile functional handles make it a critical building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and the rationale behind its use, as detailed in this guide, empowers researchers to leverage this compound to its full potential in their scientific endeavors.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Hydroxy-3-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. PubChemLite - 2-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-hydroxy-3-(trifluoromethyl)benzoic acid. Recognizing the growing importance of fluorinated organic molecules in the pharmaceutical and agrochemical industries, understanding the solubility of this compound is paramount for its effective application in drug development and chemical synthesis. This document synthesizes theoretical principles with practical experimental guidance, offering researchers, chemists, and formulation scientists a detailed resource for predicting and determining the solubility of this compound in a variety of organic solvents. The guide delves into the physicochemical properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid, explores predictive models such as Hansen Solubility Parameters, and provides a detailed protocol for empirical solubility determination via the shake-flask method.

Introduction: The Significance of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

2-Hydroxy-3-(trifluoromethyl)benzoic acid is an aromatic organic compound that incorporates three key functional moieties: a carboxylic acid group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a range of properties that make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and salt formation, influencing both solubility and biological activity.[1][2] The strategic placement of these groups on the benzoic acid scaffold makes this molecule a prime candidate for the synthesis of novel therapeutic agents and specialized polymers.

A thorough understanding of the is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and directly impacts the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a foundational understanding of the factors governing its solubility and offers a practical framework for its assessment.

Physicochemical Properties of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Table 1: Estimated Physicochemical Properties of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid and Properties of Related Compounds

| Property | 2-Hydroxy-3-(trifluoromethyl)benzoic Acid (Estimated) | 2-(Trifluoromethyl)benzoic Acid[3][4] | 2-Hydroxybenzoic Acid (Salicylic Acid) |

| Molecular Formula | C₈H₅F₃O₃ | C₈H₅F₃O₂ | C₇H₆O₃ |

| Molecular Weight | 206.12 g/mol | 190.12 g/mol | 138.12 g/mol |

| Melting Point (°C) | ~120-130 | 107-110 | 158-161 |

| Boiling Point (°C) | >250 | 247 | 211 |

| pKa | ~3.0 | ~3.2 | 2.97 |

| LogP (o/w) | ~2.5-3.0 | 2.3 | 2.21 |

| Appearance | White to off-white crystalline solid | White crystalline solid | White crystalline solid |

Causality Behind Property Estimations:

-

Melting Point: The introduction of a trifluoromethyl group can disrupt crystal lattice packing compared to salicylic acid, potentially lowering the melting point. However, the additional hydrogen bonding from the hydroxyl group, compared to 2-(trifluoromethyl)benzoic acid, would increase intermolecular forces, suggesting a melting point between the two reference compounds.

-

pKa: The carboxylic acid's acidity is enhanced by the electron-withdrawing nature of both the ortho-hydroxyl and meta-trifluoromethyl groups. Therefore, the pKa is expected to be slightly lower (more acidic) than that of 2-(trifluoromethyl)benzoic acid and similar to salicylic acid.

-

LogP: The trifluoromethyl group significantly increases lipophilicity (higher LogP).[1][2] The hydroxyl group is polar and would slightly decrease the LogP. The net effect is an estimated LogP that is higher than both reference compounds.

The molecular structure of 2-hydroxy-3-(trifluoromethyl)benzoic acid presents a fascinating dichotomy. The polar carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, suggesting solubility in polar, protic solvents. Conversely, the trifluoromethyl group and the benzene ring are nonpolar and hydrophobic, favoring solubility in less polar or nonpolar solvents.[3][5] This dual nature is key to understanding its solubility profile.

Caption: Molecular structure of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[6] A more nuanced and quantitative approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated, and a smaller Ra indicates a higher likelihood of solubility.

Caption: Hansen Solubility Parameter (HSP) concept of "like dissolves like".

Predicted Solubility Profile in Common Organic Solvents

Based on the dual hydrophilic-lipophilic nature of 2-hydroxy-3-(trifluoromethyl)benzoic acid and the principles of HSP, we can predict its solubility in a range of common organic solvents.

Table 2: Hansen Solubility Parameters of Selected Solvents and Predicted Solubility

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Solvent Type | Predicted Solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid |

| Hexane | 14.9 | 0.0 | 0.0 | Non-polar | Low |

| Toluene | 18.2 | 1.4 | 2.0 | Non-polar, Aromatic | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Polar, Aprotic | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | Polar, Aprotic | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Polar, Aprotic | High |

| Ethanol | 15.8 | 8.8 | 19.4 | Polar, Protic | High |

| Methanol | 15.1 | 12.3 | 22.3 | Polar, Protic | High |

| Water | 15.5 | 16.0 | 42.3 | Polar, Protic | Low[3] |

HSP data sourced from publicly available databases.[7][8][9]

Rationale for Predictions:

-

Non-polar Solvents (e.g., Hexane): The polarity of the carboxylic acid and hydroxyl groups will significantly hinder solubility in non-polar solvents.

-

Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the benzene rings of toluene and the solute may lead to moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the hydroxyl and carboxylic acid protons, and their moderate polarity can solvate the aromatic and trifluoromethyl portions of the molecule. High solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute and therefore high solubility.

-

Water: Despite the presence of hydrogen-bonding groups, the large, hydrophobic trifluoromethyl-substituted benzene ring is expected to result in low aqueous solubility, a common characteristic of trifluoromethylated benzoic acids.[3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[10][11][12][13]

Objective: To determine the equilibrium solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a given organic solvent at a specified temperature.

Materials:

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid (crystalline solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 2-hydroxy-3-(trifluoromethyl)benzoic acid to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. b. Add a known volume (e.g., 2 mL) of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). e. Equilibrate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. d. Accurately dilute a known volume of the filtered, saturated solution with the solvent using a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of 2-hydroxy-3-(trifluoromethyl)benzoic acid of known concentrations in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometry method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

2-Hydroxy-3-(trifluoromethyl)benzoic acid is a molecule with significant potential in applied chemistry, characterized by a complex interplay of functional groups that govern its solubility. The presence of both polar, hydrogen-bonding moieties and a nonpolar, hydrophobic region results in a nuanced solubility profile. High solubility is predicted in polar aprotic and polar protic organic solvents, while low solubility is expected in non-polar solvents and water. Theoretical frameworks such as Hansen Solubility Parameters provide a powerful tool for initial solvent screening. However, for precise formulation and process development, the experimental determination of solubility using robust methods like the shake-flask protocol remains indispensable. This guide provides both the theoretical foundation and the practical methodology for a comprehensive understanding and evaluation of the solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Technical Guide

Introduction

2-hydroxy-3-(trifluoromethyl)benzoic acid, a trifluoromethyl-substituted derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of 2-hydroxy-3-(trifluoromethyl)benzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, offering insights into the structural nuances imparted by the trifluoromethyl and hydroxyl substituents on the benzoic acid core.

This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive data repository and a pedagogical framework for spectroscopic analysis of similarly substituted aromatic compounds.

Molecular Structure and Key Spectroscopic Features

The structure of 2-hydroxy-3-(trifluoromethyl)benzoic acid presents a unique combination of functional groups that dictate its spectroscopic behavior. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating hydroxyl group, and the carboxylic acid functionality on the aromatic ring gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 2-hydroxy-3-(trifluoromethyl)benzoic acid, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are based on the analysis of structurally similar compounds, including various isomers of trifluoromethyl- and hydroxy-substituted benzoic acids.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 - 14.0 | br s | 1H | -COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift is concentration and solvent dependent. In many benzoic acid derivatives, this proton resonates in this downfield region.[1][2] |

| ~10.0 - 11.0 | br s | 1H | -OH | The phenolic proton's chemical shift is also variable and will likely appear as a broad singlet. Intramolecular hydrogen bonding with the adjacent carboxylic acid group may influence its position. |

| ~7.8 - 8.0 | d | 1H | H-6 | The proton ortho to the carboxylic acid group is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the carbonyl group. |

| ~7.6 - 7.7 | t | 1H | H-5 | This proton will appear as a triplet due to coupling with H-4 and H-6. |

| ~7.1 - 7.2 | d | 1H | H-4 | The proton ortho to the hydroxyl group will be the most shielded of the aromatic protons and will appear as a doublet. |

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~170 | C=O | The carboxylic acid carbonyl carbon is expected in this region, typical for benzoic acids. |

| ~158 | C-OH | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~135 | C-6 | Aromatic carbon ortho to the carboxylic acid. |

| ~130 | C-4 | Aromatic carbon para to the carboxylic acid. |

| ~125 (q, J ≈ 30 Hz) | C-CF₃ | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~123 (q, J ≈ 270 Hz) | -CF₃ | The trifluoromethyl carbon itself will be a quartet with a large coupling constant. |

| ~120 | C-5 | Aromatic carbon meta to the carboxylic acid. |

| ~118 | C-1 | The carbon bearing the carboxylic acid group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The trifluoromethyl group in the target molecule will give a single, sharp resonance.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -60 to -65 | s | -CF₃ | The chemical shift of the CF₃ group is sensitive to its electronic environment. In aromatic systems, it typically appears in this range relative to a standard like CFCl₃. The absence of neighboring fluorine or hydrogen atoms results in a singlet.[3][4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers.[6][7] |

| ~3200 | Broad, Medium | O-H stretch (phenol) | This may be partially obscured by the broad carboxylic acid O-H stretch. |

| ~1700 | Strong | C=O stretch (carboxylic acid) | This is a characteristic and intense absorption for the carbonyl group in a carboxylic acid. Conjugation with the aromatic ring and intramolecular hydrogen bonding may shift this to a slightly lower wavenumber.[6][7] |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) | These are characteristic absorptions for the aromatic ring. |

| ~1300 | Strong | C-O stretch and O-H bend | A strong band in this region is typical for carboxylic acids. |

| 1100-1300 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in this region. |

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Caption: Workflow for FT-IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Mass Spectrometry Data

| Ionization Method | m/z | Assignment |

| DCI/NH₃ | 207 | [M+H]⁺ |

Source: A known synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid reported this mass spectral data.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 206) would be expected, followed by characteristic fragmentation patterns.

Caption: Predicted EI-MS Fragmentation Pathway.

Causality in Fragmentation Choices:

-

Loss of •OH (m/z 189): A common fragmentation for carboxylic acids.

-

Loss of H₂O (m/z 188): The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds, where the proximity of the hydroxyl and carboxylic acid groups facilitates the elimination of a water molecule.

-

Loss of •COOH (m/z 161): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.

-

Loss of •CF₃ (m/z 137): Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group is also a plausible fragmentation route.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

For a polar and acidic molecule like 2-hydroxy-3-(trifluoromethyl)benzoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable analytical technique.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide on the Biological Activity of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-hydroxy-3-(trifluoromethyl)benzoic acid. Drawing upon research into structurally related compounds and established methodologies, this document elucidates the compound's potential as an anti-inflammatory agent and a modulator of oncogenic signaling pathways. We will delve into its plausible mechanisms of action, propose detailed experimental protocols for its characterization, and discuss its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this intriguing molecule.

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anti-inflammatory drugs.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profiles.[2] The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target.[3] Furthermore, it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's action in the body.[3]

2-Hydroxy-3-(trifluoromethyl)benzoic acid, a salicylic acid derivative, combines the established anti-inflammatory scaffold of salicylic acid with the advantageous properties of the trifluoromethyl group. This unique combination suggests a compelling potential for dual-action therapeutic intervention, primarily in the realms of inflammation and oncology. This guide will explore these potential activities in detail, providing a scientific and logical framework for its investigation.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

The anti-inflammatory properties of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[4] The introduction of a trifluoromethyl group can modulate this inhibitory activity.

Mechanism of Action: COX-1 and COX-2 Inhibition

It is hypothesized that 2-hydroxy-3-(trifluoromethyl)benzoic acid can act as an inhibitor of both COX-1 and COX-2 enzymes. The trifluoromethyl group may enhance the binding affinity of the molecule to the active site of these enzymes. Molecular docking studies on similar compounds suggest that the trifluoromethyl group can lead to a more potent interaction with both COX-1 and COX-2.[5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively assess the inhibitory potential of 2-hydroxy-3-(trifluoromethyl)benzoic acid against COX-1 and COX-2, a robust in vitro assay is essential.

Objective: To determine the IC50 values of 2-hydroxy-3-(trifluoromethyl)benzoic acid for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid

-

Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective inhibition)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Cofactor Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and heme in the reaction buffer.

-

Inhibitor Preparation: Prepare a serial dilution of 2-hydroxy-3-(trifluoromethyl)benzoic acid and positive controls in DMSO.

-

Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the different concentrations of the test compound or controls to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Expected Outcomes and Data Presentation

The results of the COX inhibition assay can be summarized in a table for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-Hydroxy-3-(trifluoromethyl)benzoic acid | To be determined | To be determined | To be determined |

| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

| Reference IC50 values are approximate and can vary based on assay conditions. |

Anti-Cancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[6] Benzoic acid-based inhibitors have shown promise in targeting STAT3.[3]

Mechanism of Action: Inhibition of STAT3 Dimerization and DNA Binding

STAT3 activation involves its phosphorylation, dimerization via the SH2 domain, and subsequent translocation to the nucleus where it binds to the DNA and activates the transcription of target genes.[7] It is proposed that 2-hydroxy-3-(trifluoromethyl)benzoic acid may interfere with this cascade at two key points:

-

SH2 Domain Interaction: The compound may bind to the SH2 domain of STAT3, preventing the formation of functional STAT3 dimers.

-

DNA-Binding Domain Interaction: Alternatively, or in addition, it may interact with the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of its target genes.[5]

Experimental Protocol: In Vitro STAT3 Inhibition Assays

A multi-pronged approach is recommended to fully characterize the inhibitory effect on the STAT3 pathway.

Objective: To determine if 2-hydroxy-3-(trifluoromethyl)benzoic acid directly binds to the STAT3 SH2 domain.

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain

-

Assay buffer

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of STAT3 protein, fluorescent probe, and serial dilutions of the test compound in the assay buffer.

-

Assay Reaction: In the wells of a 96-well plate, combine the STAT3 protein and the fluorescent probe.

-

Inhibitor Addition: Add the various concentrations of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

-

Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.[8]

Objective: To determine if 2-hydroxy-3-(trifluoromethyl)benzoic acid inhibits the binding of STAT3 to its DNA consensus sequence.

Materials:

-

96-well plate pre-coated with a double-stranded DNA sequence containing the STAT3 binding site

-

Recombinant human STAT3 protein

-

Primary antibody against STAT3

-

HRP-conjugated secondary antibody

-

Substrate for HRP

-

Wash and blocking buffers

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid

Procedure:

-

Blocking: Block the wells of the coated plate.

-

STAT3 and Inhibitor Incubation: Add the STAT3 protein along with various concentrations of the test compound to the wells. Incubate to allow for binding to the DNA.

-

Washing: Wash the wells to remove unbound protein and compound.

-

Antibody Incubation: Add the primary anti-STAT3 antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

-

Detection: Add the HRP substrate and measure the absorbance. A decrease in signal indicates inhibition of STAT3-DNA binding.

-

Data Analysis: Determine the IC50 value from the dose-response curve.[9]

Expected Outcomes and Data Presentation

The inhibitory activities on the STAT3 pathway can be presented in a summary table.

| Assay | Endpoint | 2-Hydroxy-3-(trifluoromethyl)benzoic acid |

| STAT3 SH2 Domain Binding (FP) | IC50 (µM) | To be determined |

| STAT3 DNA-Binding (ELISA) | IC50 (µM) | To be determined |

| Cancer Cell Line Proliferation (e.g., MDA-MB-231) | GI50 (µM) | To be determined |

In Vivo Evaluation

While in vitro assays provide crucial mechanistic insights, in vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic profile of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Anti-inflammatory Efficacy: Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:

Anti-Cancer Efficacy: Human Tumor Xenograft Model

To assess the anti-cancer potential, a xenograft model using a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) can be employed.

Experimental Workflow:

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid is critical for its development as a therapeutic agent. Pharmacokinetic studies in rodents would provide key parameters such as bioavailability, half-life, clearance, and volume of distribution.[10]

Synthesis and Characterization

The availability of high-purity 2-hydroxy-3-(trifluoromethyl)benzoic acid is a prerequisite for reliable biological evaluation. Several synthetic routes have been reported, often starting from commercially available precursors.[11]

General Synthetic Scheme: A common approach involves the ortho-lithiation of a protected 2-(trifluoromethyl)phenol derivative followed by carboxylation with carbon dioxide.

Future Directions and Conclusion

2-Hydroxy-3-(trifluoromethyl)benzoic acid represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. The trifluoromethyl group is anticipated to enhance its potency and pharmacokinetic properties compared to its non-fluorinated counterparts.

Future research should focus on:

-

Comprehensive SAR studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions with its biological targets.

-

Toxicology and safety pharmacology: Assessing the safety profile of lead compounds.

References

-

A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Chemical Biology. [Link]

-

Discovery of novel STAT3 DNA binding domain inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Publications. [Link]

-

Discovery of Novel STAT3 DNA Binding Domain Inhibitors. Taylor & Francis Online. [Link]

-

Discovery of a small-molecule inhibitor of STAT3 by ligand-based pharmacophore screening. PubMed. [Link]

-

Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Semantic Scholar. [Link]

-

A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells. Oncology Letters. [Link]

-

Characterization and binding specificity of the monomeric STAT3-SH2 domain. PubMed. [Link]

-

IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a. ResearchGate. [Link]

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

STAT Profiling. Eurofins Discovery. [Link]

-

Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Pharmacology. [Link]

-

Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. PubMed. [Link]

-

Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers. [Link]

-

Novel p38 inhibitors with potent oral efficacy in several models of rheumatoid arthritis. PubMed. [Link]

-

2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. APICMO. [Link]

-

Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC. [Link]

-

(PDF) CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD. Widya Mandala Surabaya Catholic University Repository. [Link]

-

In Vivo and In Vitro Anti-Arthritic Effects of Cardenolide-Rich and Caffeoylquinic Acid-Rich Fractions of Periploca forrestii. NIH. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

-

The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ResearchGate. [Link]

-

Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway. PMC. [Link]

-

IC50 values (pM) of SG3552-based toxins and ADCs against T.brucei cell lines and a human Jurkat cell line. Figshare. [Link]

-

Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man. R Discovery. [Link]

-

EC50 values for the strongest five inhibitors in FluorIA. Figshare. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-3-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

potential therapeutic targets of 2-hydroxy-3-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Abstract

2-Hydroxy-3-(trifluoromethyl)benzoic acid is a halogenated derivative of salicylic acid. While direct pharmacological studies on this specific isomer are limited, its structural similarity to known therapeutic agents, particularly triflusal and its active metabolite, provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes information from related compounds to propose and explore a rational framework for identifying and validating the therapeutic targets of 2-hydroxy-3-(trifluoromethyl)benzoic acid. We will delve into the mechanistic pathways of analogous compounds, outline detailed experimental protocols for target validation, and provide a roadmap for future research in drug development.

Introduction: Chemical Rationale and Therapeutic Potential

2-Hydroxy-3-(trifluoromethyl)benzoic acid belongs to the family of substituted benzoic acids, a scaffold of significant interest in medicinal chemistry. The presence of a hydroxyl group ortho to the carboxylic acid is a key feature of salicylic acid and its derivatives, which are known for their anti-inflammatory, analgesic, and antipyretic properties. The trifluoromethyl (CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target[1][2]. These structural motifs suggest that 2-hydroxy-3-(trifluoromethyl)benzoic acid has the potential to interact with a range of biological targets.

The most closely related and well-studied compound is triflusal, or 2-acetoxy-4-(trifluoromethyl)benzoic acid. Triflusal is an antiplatelet agent whose primary mechanism of action is through its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)[3][4]. Given the structural parallels, it is highly probable that 2-hydroxy-3-(trifluoromethyl)benzoic acid shares some of the therapeutic targets of triflusal and HTB.

Predicted Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

Based on the pharmacology of triflusal and other salicylates, the most probable primary therapeutic targets for 2-hydroxy-3-(trifluoromethyl)benzoic acid are the cyclooxygenase (COX) enzymes, particularly COX-1.

Mechanism of Action of Structurally Related Compounds

Triflusal, like aspirin, irreversibly inhibits COX-1, which in turn blocks the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation[5][6]. This action is central to its use in the secondary prevention of ischemic stroke[5]. The active metabolite, HTB, also contributes to the antiplatelet effect[6]. It is therefore logical to hypothesize that 2-hydroxy-3-(trifluoromethyl)benzoic acid will exhibit similar inhibitory activity against COX enzymes.

Proposed Signaling Pathway

The inhibition of COX-1 by 2-hydroxy-3-(trifluoromethyl)benzoic acid would disrupt the arachidonic acid cascade, leading to a reduction in pro-inflammatory and pro-thrombotic mediators.

Caption: Potential inhibition of the NF-κB signaling pathway.

Other Potential Targets and Considerations

The structural features of 2-hydroxy-3-(trifluoromethyl)benzoic acid suggest other potential biological activities:

-

Sirtuin (SIRT) Inhibition: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a class of histone deacetylases involved in metabolism and aging.[7]

-

Protein Binding: Substituted benzoic acids are known to bind to serum albumin, which affects their pharmacokinetic properties.[3][8][9] The specific binding characteristics of 2-hydroxy-3-(trifluoromethyl)benzoic acid would need to be determined.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to definitively identify and validate the therapeutic targets of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Target Identification Workflow

Caption: Experimental workflow for initial target identification.

Target Validation Workflow

Once a list of potential targets is generated, a rigorous validation process is crucial.

| Validation Step | Experimental Protocol | Purpose |

| Biochemical Assays | Enzyme inhibition assays (e.g., COX-1 activity assay), surface plasmon resonance (SPR) | To confirm direct binding and functional modulation of the purified target protein. |

| Cell-Based Assays | Reporter gene assays (e.g., NF-κB luciferase assay), Western blotting for pathway markers (e.g., phospho-IκBα), platelet aggregation assays | To verify target engagement and downstream functional effects in a cellular context. |

| In Vivo Models | Animal models of inflammation or thrombosis | To assess the therapeutic efficacy and on-target effects of the compound in a living organism. |

Detailed Protocol: COX-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-hydroxy-3-(trifluoromethyl)benzoic acid against ovine COX-1.

Materials:

-

Ovine COX-1 enzyme

-

Arachidonic acid (substrate)

-

2-hydroxy-3-(trifluoromethyl)benzoic acid

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Colorimetric detection kit for prostaglandin F2α

Procedure:

-

Prepare a series of dilutions of 2-hydroxy-3-(trifluoromethyl)benzoic acid in the assay buffer.

-

In a 96-well plate, add the COX-1 enzyme to each well.

-

Add the different concentrations of the test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin F2α produced using a colorimetric ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data on 2-hydroxy-3-(trifluoromethyl)benzoic acid is not yet abundant, a strong rationale exists for its potential therapeutic targets based on its chemical structure and the known pharmacology of its analogs. The primary targets are likely to be COX-1 and NFKB1, with potential applications in anti-inflammatory and anti-thrombotic therapies. The experimental workflows outlined in this guide provide a clear path for the systematic identification and validation of these and other potential targets. Further research into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

-